

2,3-Dibromo-6-picoline physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dibromo-6-picoline

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An In-depth Technical Guide to the Physical Properties of **2,3-Dibromo-6-picoline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-6-picoline, also known as 2,3-dibromo-6-methylpyridine, is a halogenated heterocyclic compound. Its structure, featuring a pyridine ring substituted with two bromine atoms and a methyl group, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, positioning it as a key building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atoms can be displaced or involved in cross-coupling reactions, while the methyl group can be functionalized, and the pyridine nitrogen offers a site for coordination or quaternization.

A thorough understanding of the physical properties of **2,3-Dibromo-6-picoline** is paramount for its effective use in research and development. These properties dictate the conditions required for its handling, storage, purification, and reaction setup. This guide provides a comprehensive overview of the known and predicted physical characteristics of **2,3-Dibromo-6-picoline**, alongside standardized experimental protocols for their determination. This document is intended to serve as a practical resource for scientists, enabling them to utilize this versatile compound with precision and safety.

Molecular and Structural Data

A clear identification of a chemical compound is the foundation of any scientific investigation. The following table summarizes the key identifiers and structural information for **2,3-Dibromo-6-picoline**.

Identifier	Value
IUPAC Name	2,3-dibromo-6-methylpyridine[1]
Synonyms	2,3-Dibromo-6-picoline
CAS Number	261373-04-0[1]
Molecular Formula	C ₆ H ₅ Br ₂ N[1]
Molecular Weight	250.92 g/mol [2][3]
SMILES	<chem>CC1=NC(=C(C=C1)Br)Br</chem> [1]
InChI Key	BEAADMGNHFDPOM-UHFFFAOYSA-N[1]

Chemical Structure

Caption: 2D representation of **2,3-Dibromo-6-picoline**.

Physical Properties

The physical properties of a compound are critical for its application in a laboratory setting. While specific experimental data for **2,3-Dibromo-6-picoline** is not widely published, we can infer some properties based on its structure and data from closely related isomers. The following table summarizes these known and predicted properties. It is important to note that values for isomers are provided for context and may differ from those of **2,3-Dibromo-6-picoline**.

Property	Value/Prediction	Notes
Appearance	White to light yellow or orange solid/powder/crystal.[3]	Based on data for the isomer 3,6-Dibromo-2-methylpyridine.
Melting Point	Data not available.	The related isomer, 3,6-Dibromo-2-methylpyridine, has a reported melting point of 34-41°C.[4][5] It is anticipated that 2,3-Dibromo-6-picoline will have a distinct melting point.
Boiling Point	Data not available.	Due to its relatively high molecular weight and polarity, a high boiling point is expected, likely requiring vacuum distillation for purification. For comparison, 2-Bromo-6-methylpyridine has a boiling point of 102-103 °C at 20 mmHg.
Density	Data not available.	As a brominated organic compound, its density is expected to be greater than that of water.
Solubility	Predicted to be soluble in polar organic solvents such as methanol, ethanol, acetone, and dichloromethane. Sparingly soluble in nonpolar solvents like hexane. Likely insoluble in water.	The polarity of the pyridine ring and the C-Br bonds suggest solubility in moderately polar to polar organic solvents. The hydrophobic nature of the brominated aromatic ring and the methyl group predict low water solubility.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While experimental spectra for **2,3-Dibromo-6-picoline** are not readily available in the public domain, we can predict the key features of its ^1H NMR, ^{13}C NMR, FT-IR, and Mass spectra based on its structure and data from analogous compounds.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the pyridine ring.

- **Aromatic Protons (2H):** The two protons on the pyridine ring are expected to appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm). Their exact chemical shifts and coupling constants will depend on their positions relative to the substituents.
- **Methyl Protons (3H):** The protons of the methyl group are expected to appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).

^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

- **Aromatic Carbons (5C):** The five carbon atoms of the pyridine ring will each produce a distinct signal in the downfield region (typically δ 120-160 ppm). The carbons bonded to the bromine atoms will be significantly influenced.
- **Methyl Carbon (1C):** The carbon of the methyl group will appear as a singlet in the upfield region (typically δ 15-25 ppm).

FT-IR Spectroscopy

The infrared spectrum will show absorption bands characteristic of the functional groups present in the molecule.

- **C-H stretching (aromatic):** $\sim 3000\text{-}3100\text{ cm}^{-1}$
- **C-H stretching (aliphatic):** $\sim 2850\text{-}3000\text{ cm}^{-1}$

- C=N and C=C stretching (pyridine ring): $\sim 1400\text{-}1600\text{ cm}^{-1}$
- C-Br stretching: $\sim 500\text{-}650\text{ cm}^{-1}$

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

- Molecular Ion Peak (M^+): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: M^+ , $(M+2)^+$, and $(M+4)^+$, with relative intensities of approximately 1:2:1. The nominal molecular weight is 250.92 g/mol .^{[2][3]}

Experimental Protocols for Physical Property Determination

The following are standardized, step-by-step protocols for the experimental determination of the key physical properties of **2,3-Dibromo-6-picoline**.

Melting Point Determination (Capillary Method)

This method provides a melting point range, which is an important indicator of purity.

- Sample Preparation: Ensure the **2,3-Dibromo-6-picoline** sample is dry and finely powdered.
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.
- Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
- Heating: Heat the sample rapidly to about $15\text{-}20^\circ\text{C}$ below the expected melting point. Then, decrease the heating rate to $1\text{-}2^\circ\text{C}$ per minute to ensure thermal equilibrium.
- Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample

becomes a clear liquid (the end of the melting range).

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small quantities of liquid samples. Since **2,3-Dibromo-6-picoline** is a solid at room temperature, it would first need to be melted. Given its likely high boiling point, this determination should be performed with caution and ideally under vacuum.

- **Sample Preparation:** Place a small amount of molten **2,3-Dibromo-6-picoline** into a small test tube (Durham tube).
- **Capillary Inversion:** Place a capillary tube, sealed at one end, into the Durham tube with the open end down.
- **Apparatus Assembly:** Attach the Durham tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.
- **Heating:** Suspend the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner or a hot air gun.^[6]
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.
- **Cooling and Recording:** Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.^[6]

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for selecting appropriate reaction and purification media.

- **Solvent Selection:** Choose a range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane).

- **Sample Addition:** To a small test tube containing approximately 1 mL of the solvent, add a small, accurately weighed amount (e.g., 10 mg) of **2,3-Dibromo-6-picoline**.
- **Mixing:** Agitate the mixture vigorously for at least one minute. Sonication can be used to aid dissolution.
- **Observation:** Observe if the solid dissolves completely. If it does, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
- **Classification:** Classify the solubility as soluble (>25 mg/mL), sparingly soluble (1-25 mg/mL), or insoluble (<1 mg/mL).

Caption: Workflow for Solubility Assessment.

Sample Preparation for Spectroscopic Analysis

Proper sample preparation is critical for obtaining high-quality spectroscopic data.

- **NMR Spectroscopy:** Dissolve 5-10 mg of **2,3-Dibromo-6-picoline** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
- **FT-IR Spectroscopy (Solid):** For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the powdered sample directly on the ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
- **Mass Spectrometry:** The sample preparation will depend on the ionization technique used (e.g., Electron Impact - EI, Electrospray Ionization - ESI). For ESI, a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) is prepared and infused into the mass spectrometer. For EI, a small amount of the solid or a solution can be introduced via a direct insertion probe.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **2,3-Dibromo-6-picoline**. While a specific Safety Data Sheet (SDS) for this compound is not

widely available, information from related brominated pyridines suggests the following:

- General Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably a fume hood.
- Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Disposal: Dispose of contents/container to an approved waste disposal plant.

References

- J&K Scientific. (n.d.). 2,3-Dibromo-6-methylpyridine, 98%.
- PubChem. (n.d.). 3,6-Dibromo-2-methylpyridine.
- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
- Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- JoVE. (2020). Boiling Points - Procedure.
- J&K Scientific. (n.d.). 2,3-Dibromo-6-methylpyridine, 98%.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- PubChem. (n.d.). 2-Bromo-6-methylpyridine.

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Sources

- 1. jk-sci.com [jk-sci.com]
- 2. 3,6-Dibromo-2-methylpyridine | C₆H₅Br₂N | CID 2762946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,6-Dibromo-2-methylpyridine | 39919-65-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 39919-65-8 2,5-Dibromo-6-methylpyridine AKSci J91556 [aksci.com]
- 5. 3,6-二溴-2-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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